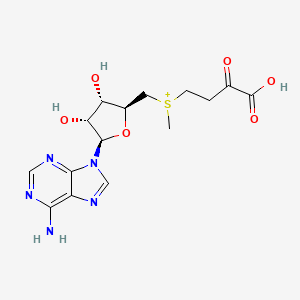
S-adenosyl-4-methylthio-2-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-adenosyl-4-methylthio-2-oxobutanoic acid is a sulfonium compound comprising 4-methylthio-2-oxobutanoic acid having an adenosin-5'-yl group attached to the sulfur. It has a role as an Escherichia coli metabolite. It is a sulfonium compound and an organic cation. It derives from a 4-methylthio-2-oxobutanoic acid. It is a conjugate acid of a S-adenosyl-4-methylthio-2-oxobutanoate.
Aplicaciones Científicas De Investigación
Chemical Properties and Biological Role
S-adenosyl-4-methylthio-2-oxobutanoate is classified as a 5'-deoxy-5'-thionucleoside, which is characterized by a thio-substituted ribose at the 5' position. Its chemical formula is C15H20N5O6S with an average molecular weight of approximately 398.414 g/mol. The compound is primarily involved in the transfer of methyl groups in various biochemical pathways, making it crucial for methylation reactions that affect gene expression and metabolic regulation .
Scientific Research Applications
- Methylation Processes
-
Antimicrobial Resistance
- Recent studies have highlighted the compound's role in overcoming antibiotic resistance mechanisms. For instance, supplementation with L-methionine, which relates to S-adenosyl compounds, has been shown to enhance the efficacy of antibiotics like tigecycline against resistant bacterial strains by promoting methylation modifications that reduce resistance gene expression .
- Cancer Research
- Food Science
Case Study 1: Methylation and Antibiotic Efficacy
A study demonstrated that L-methionine supplementation increased the intracellular levels of S-adenosyl-L-methionine, enhancing DNA methylation modifications in E. coli resistant strains. This modification reduced the expression of resistance genes, thereby restoring antibiotic sensitivity .
Case Study 2: Apoptosis Induction
Research indicated that methional, derived from 4-methylthio-2-oxobutanoic acid (a related compound), significantly induced apoptosis in murine lymphoid cells. The study showed increased DNA fragmentation and typical apoptotic features when cells were treated with methional, highlighting the importance of the methylthio group .
Propiedades
Fórmula molecular |
C15H20N5O6S+ |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-(3-carboxy-3-oxopropyl)-methylsulfanium |
InChI |
InChI=1S/C15H19N5O6S/c1-27(3-2-7(21)15(24)25)4-8-10(22)11(23)14(26-8)20-6-19-9-12(16)17-5-18-13(9)20/h5-6,8,10-11,14,22-23H,2-4H2,1H3,(H2-,16,17,18,24,25)/p+1/t8-,10-,11-,14-,27?/m1/s1 |
Clave InChI |
UOKVQQMBGVMXPU-CJPDYEHRSA-O |
SMILES |
C[S+](CCC(=O)C(=O)O)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES isomérico |
C[S+](CCC(=O)C(=O)O)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canónico |
C[S+](CCC(=O)C(=O)O)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















